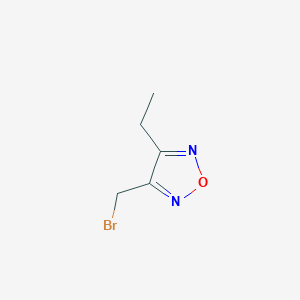![molecular formula C6H14Cl2N4O B2466518 1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;dihydrochloride CAS No. 2375269-94-4](/img/structure/B2466518.png)
1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;dihydrochloride” is a chemical substance with the CAS Number: 2613299-56-0 . It is a powder form substance .
Physical And Chemical Properties Analysis
This compound is a powder form substance . The storage temperature is 4 degrees Celsius . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Chemical Synthesis and Binding Interactions :
- A study demonstrated the synthesis of a triazole derivative, focusing on its binding interactions with human prostaglandin reductase. This insight aids in understanding the inhibitory action of such compounds (Nayak & Poojary, 2019).
Structural Analysis and Luminescence :
- Research involving 1,2,4-triazoles has led to the development of compounds exhibiting strong green-blue luminescence, which is significant in materials science (Gusev et al., 2011).
Photophysical Properties and Nonlinear Optical Properties :
- A detailed study on the spectroscopic, electronic, luminescent, and nonlinear optical properties of a 1,2,4-triazole derivative highlighted its potential in photophysical applications and as a nonlinear optical material (Nadeem et al., 2017).
Agricultural and Medicinal Chemistry Applications :
- The synthesis and application of 2-(1H-1,2,4-triazol-1-yl)ethanols, which are derived from triazoles, have shown significance in agricultural and medicinal chemistry due to their herbicidal and antifungal activities (Lassalas et al., 2017).
Complexation with Metals :
- Research on the complexation of 1,2,4-triazole derivatives with copper(II) chloride demonstrated the formation of coordination polymers, which are of interest in coordination chemistry (Voitekhovich et al., 2020).
Cholinesterase Inhibitors :
- Triazole derivatives have been synthesized as cholinesterase inhibitors, indicating their potential use in treating conditions like Alzheimer's disease (Mohsen, 2012).
Antimicrobial Agents :
- The synthesis of new triazole derivatives as antimicrobial agents has been explored, highlighting their potential in medical applications (Kaplancikli et al., 2008).
Stereoselective Acylation and Chlorination :
- Research on the acylation and chlorination of chiral 1,2,4-triazoles has provided insights into stereoselective synthesis processes (Katritzky et al., 2010).
Safety And Hazards
The safety information available indicates that this compound has the following hazard statements: H315, H319, H335 . These codes correspond to specific hazards related to the compound. For example, H315 means it causes skin irritation, H319 means it causes serious eye irritation, and H335 means it may cause respiratory irritation .
properties
IUPAC Name |
1-[3-(1-aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O.2ClH/c1-3(7)5-8-6(4(2)11)10-9-5;;/h3-4,11H,7H2,1-2H3,(H,8,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKAFSXOZKAOCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NN1)C(C)N)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-methyl-2-[(2-methylphenyl)methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B2466441.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2466445.png)




![1-Spiro[2H-indole-3,1'-cyclobutane]-1-ylprop-2-en-1-one](/img/structure/B2466456.png)
